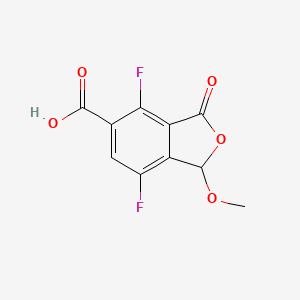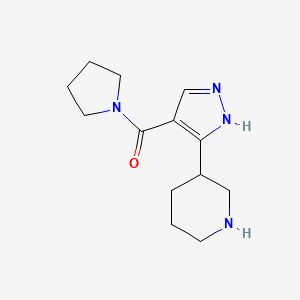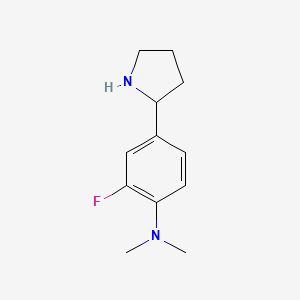
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a phenyl ring attached to a pyrrolidine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenyl Ring: Starting with a suitable aromatic precursor, such as 4-fluoroaniline, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the dimethylamino group.
Pyrrolidine Ring Formation: The phenyl derivative is then subjected to cyclization reactions to form the pyrrolidine ring. This may involve the use of reagents like sodium hydride and solvents such as tetrahydrofuran (THF).
Final Assembly: The final step involves coupling the phenyl and pyrrolidine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and fluorine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
(RS)-2-(4-dimethylamino-phenyl)-pyrrolidine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(RS)-2-(4-fluoro-phenyl)-pyrrolidine: Lacks the dimethylamino group, which may influence its binding affinity and selectivity.
(RS)-2-(4-dimethylamino-3-chloro-phenyl)-pyrrolidine: Contains a chlorine atom instead of fluorine, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the dimethylamino group and the fluorine atom in (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine makes it unique, potentially offering a distinct profile in terms of chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
298690-76-3 |
|---|---|
分子式 |
C12H17FN2 |
分子量 |
208.27 g/mol |
IUPAC 名称 |
2-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C12H17FN2/c1-15(2)12-6-5-9(8-10(12)13)11-4-3-7-14-11/h5-6,8,11,14H,3-4,7H2,1-2H3 |
InChI 键 |
NJRJPZKFAIONIU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C2CCCN2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


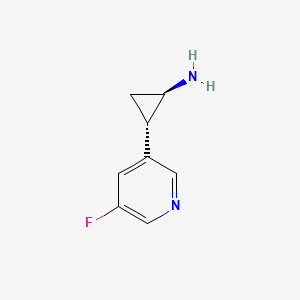
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
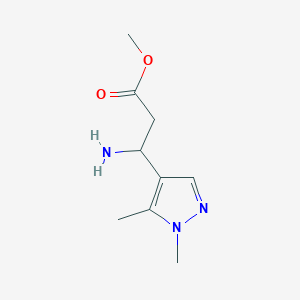
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)


![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
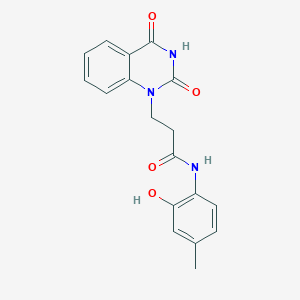
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)

